molecular formula C10H8Cl2O4 B8356882 2,3-Dimethoxyterephthaloyl dichloride

2,3-Dimethoxyterephthaloyl dichloride

Cat. No.: B8356882
M. Wt: 263.07 g/mol
InChI Key: UZSGGSYUZACCOS-UHFFFAOYSA-N
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Description

2,3-Dimethoxyterephthaloyl dichloride is a reactive aromatic dichloride characterized by methoxy (-OCH₃) groups at the 2 and 3 positions of the terephthaloyl backbone. This compound is primarily utilized as a monomer in polymer synthesis, particularly for producing high-performance polyesters and polyamides. Its dichloride groups enable rapid condensation reactions with diols or diamines, forming stable ester or amide linkages. The electron-donating methoxy substituents enhance solubility in polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran), facilitating its use in solution-phase polymerizations .

Properties

Molecular Formula

C10H8Cl2O4

Molecular Weight

263.07 g/mol

IUPAC Name

2,3-dimethoxybenzene-1,4-dicarbonyl chloride

InChI

InChI=1S/C10H8Cl2O4/c1-15-7-5(9(11)13)3-4-6(10(12)14)8(7)16-2/h3-4H,1-2H3

InChI Key

UZSGGSYUZACCOS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1OC)C(=O)Cl)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrafluoroterephthaloyl Dichloride

  • Structure : Replaces methoxy groups with fluorine atoms at the 2, 3, 5, and 6 positions (2,3,5,6-tetrafluoro substitution) .
  • Reactivity : Fluorine’s electron-withdrawing nature reduces electron density at the carbonyl carbon, slowing nucleophilic acyl substitution compared to 2,3-dimethoxyterephthaloyl dichloride. This necessitates harsher reaction conditions (e.g., higher temperatures or stronger catalysts).
  • Applications : Fluorinated polymers derived from this dichloride exhibit enhanced thermal stability and chemical resistance, making them suitable for aerospace and electronics industries .

1,10-Bis(4'-Carboxyphenoxy)decane Dichloride

  • Structure : Features a flexible aliphatic chain (decane) linked to aromatic dicarboxylic acid chlorides.
  • Reactivity : The long aliphatic chain increases steric hindrance, reducing reaction rates in polycondensation compared to rigid aromatic dichlorides like this compound. Yields for polymers derived from this compound range from 50%–80% under optimized conditions .
  • Applications : Used to synthesize semi-flexible polyesters for biomedical devices, contrasting with the rigid polymers from this compound .

Paraquat Dichloride

  • Reactivity: Functions as a redox-active herbicide rather than a polymerization monomer. Its ionic nature ensures high water solubility, unlike hydrophobic aromatic dichlorides.
  • Toxicity : LD₅₀ values for paraquat formulations vary significantly (e.g., 20% vs. 44% solutions), highlighting how formulation differences impact biological activity, a concern absent in industrial dichlorides like this compound .

Data Tables

Table 1: Structural and Reactivity Comparison

Compound Substituents Key Reactivity Traits Typical Reaction Yields Applications
This compound 2,3-OCH₃ Fast condensation due to electron-donating groups 70%–85% High-strength polymers
Tetrafluoroterephthaloyl dichloride 2,3,5,6-F Slower reactions; requires catalysts 50%–60% Thermally stable polymers
1,10-Bis(4'-carboxyphenoxy)decane dichloride Aliphatic/aromatic Moderate steric hindrance 50%–80% Flexible polyesters

Table 2: Physicochemical Properties

Compound Solubility Profile Thermal Stability Notable Hazards
This compound Soluble in THF, DCM Decomposes >200°C Corrosive; releases HCl
Paraquat dichloride Water-soluble Stable up to 300°C Highly toxic (LD₅₀ ~20 mg/kg)

Research Findings

  • Polymer Synthesis : this compound achieves higher yields (70%–85%) in Suzuki cross-coupling reactions compared to fluorinated analogs, attributed to its superior solubility and reactivity .
  • Toxicity Profile : Unlike paraquat dichloride, this compound lacks acute mammalian toxicity but requires handling precautions due to corrosivity .
  • Thermal Behavior : Polymers from fluorinated dichlorides exhibit glass transition temperatures (Tg) exceeding 250°C, whereas methoxy-substituted variants show Tg values ~180°C, reflecting differences in chain rigidity .

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